molecular formula C8H8BrF B1304797 5-Fluoro-2-methylbenzyl bromide CAS No. 261951-71-7

5-Fluoro-2-methylbenzyl bromide

Cat. No. B1304797
M. Wt: 203.05 g/mol
InChI Key: DRIYGEORZARQGO-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzyl bromide is a chemical compound that is not directly discussed in the provided papers. However, related compounds and methodologies that could be applied to its synthesis and analysis are mentioned. For instance, the synthesis of various fluorobenzyl bromides and their applications in medicinal chemistry are highlighted, suggesting the relevance of such compounds in pharmaceutical research . Additionally, the synthesis of related structures, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrates the interest in brominated and methylated aromatic compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including halogenation, alkylation, and the use of different reagents and catalysts. For example, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate starts from 5-bromo-2-methoxypyridine and involves lithium-bromine exchange, addition of lithiate to an aldehyde, and a palladium-catalyzed step . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-methylbenzyl bromide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Fluoro-2-methylbenzyl bromide has been characterized using techniques such as X-ray crystallography and spectroscopy. For instance, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was determined and compared with theoretical models using Hartree–Fock and density functional theory . Such analyses provide insights into the geometric and electronic structure of the molecules, which are essential for understanding their reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of fluorobenzyl bromides and related compounds is of significant interest. For example, the synthesis of o- and p-[18F]fluorobenzyl bromides involves a three-step synthesis with good yield, demonstrating the feasibility of introducing fluorine and bromine into benzyl compounds . These synthons are then used for further chemical transformations, such as N-benzylation, to produce labeled neuroleptics.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 5-Fluoro-2-methylbenzyl bromide have been studied using various computational and experimental techniques. Theoretical calculations of properties such as molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects provide valuable information about the behavior of these molecules under different conditions . Experimental techniques like FT-IR spectroscopy are used to characterize vibrational frequencies and compare them with theoretical predictions .

Scientific Research Applications

  • Chemical Synthesis and Organic Reactions : 5-Fluoro-2-methylbenzyl bromide has been utilized in chemical synthesis. For example, it has been used in the formation of highly functionalized 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence, demonstrating its versatility in organic synthesis (Bunce et al., 2008).

  • Enzyme Studies : In enzyme research, [p-(halomethyl)benzoyl]formates, including 5-Fluoro-2-methylbenzyl bromide derivatives, have been investigated as substrates for benzoylformate decarboxylase. This research provides insights into enzyme-substrate interactions and can contribute to understanding enzyme mechanisms (Reynolds et al., 1988).

  • Drug Development and Hepatocellular Carcinoma Treatment : The compound has found application in drug development, particularly in the treatment of hepatocellular carcinoma. A study reported the development of a liver-targeted prodrug of 5-fluoro-2'-deoxyuridine, where 5-Fluoro-2-methylbenzyl bromide played a critical role (Peng et al., 2016).

  • Radiopharmaceuticals and Positron Emission Tomography (PET) : In the field of radiopharmaceuticals, 5-Fluoro-2-methylbenzyl bromide has been used in the synthesis of radiotracers for PET, contributing to advancements in medical imaging (Zaitsev et al., 2002).

  • Protein Labeling for Medical Research : The compound has also been used in the labeling of proteins with fluorine-18, a technique important for studying protein dynamics and interactions in biological research (Kilbourn et al., 1987).

  • Cancer Research : In cancer research, derivatives of 5-Fluoro-2-methylbenzyl bromide have been studied for their binding to DNA, offering insights into the interaction between carcinogens and genetic material (Chien & Flesher, 1981).

Safety And Hazards

This compound is dangerous and causes severe skin burns and eye damage . It may be corrosive to metals . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIYGEORZARQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379125
Record name 5-Fluoro-2-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylbenzyl bromide

CAS RN

261951-71-7
Record name 2-(Bromomethyl)-4-fluoro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methylbenzyl Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ikuma, H Hochigai, H Kimura, N Nunami… - Bioorganic & medicinal …, 2012 - Elsevier
In recent years, dipeptidyl peptidase IV inhibitors have been noted as valuable agents for treatment of type 2 diabetes. Herein, we report the discovery of a novel potent DPP-4 inhibitor …
Number of citations: 42 www.sciencedirect.com

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